molecular formula C17H20N2O B13949159 N-Benzyl-2-ethoxy-2-phenylacetamidine CAS No. 64058-96-4

N-Benzyl-2-ethoxy-2-phenylacetamidine

Katalognummer: B13949159
CAS-Nummer: 64058-96-4
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: IIZDQCIGKZFYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-ethoxy-2-phenylacetamidine is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol It is known for its unique structure, which includes a benzyl group, an ethoxy group, and a phenylacetamidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-ethoxy-2-phenylacetamidine typically involves the reaction of benzylamine with ethyl 2-phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-ethoxy-2-phenylacetamidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-Benzyl-2-ethoxy-2-phenylacetamidine include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of benzyl, ethoxy, and phenylacetamidine groups makes it versatile for various applications, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

64058-96-4

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

N'-benzyl-2-ethoxy-2-phenylethanimidamide

InChI

InChI=1S/C17H20N2O/c1-2-20-16(15-11-7-4-8-12-15)17(18)19-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H2,18,19)

InChI-Schlüssel

IIZDQCIGKZFYIV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)C(=NCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.